molecular formula C13H16N2 B3060789 4-(4-Methyl-piperidin-1-yl)-benzonitrile CAS No. 85872-87-3

4-(4-Methyl-piperidin-1-yl)-benzonitrile

Cat. No. B3060789
CAS RN: 85872-87-3
M. Wt: 200.28 g/mol
InChI Key: JDTREFVKULGGHT-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperidin-1-yl)-benzonitrile, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various research applications, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

  • Proteomics Research

    • Application : 4-(4-Methyl-piperidin-1-yl)-benzoic acid is used in proteomics research .
  • Antimicrobial Research

    • Application : Triazoles, which can be synthesized using similar compounds, have been studied for their antimicrobial properties .
    • Method : The triazole was treated with chloroacetyl chloride and further with secondary amines to get the title compounds . The synthesized compounds were screened for their antimicrobial activity against four bacteria and three fungi by disc diffusion method .
    • Results : All the synthesized compounds exhibited zones of inhibition against Candida albicans, Aspergillus niger and Fusarium oxysporum . Compounds T81 and T83 were effective against the bacterial strains .
  • Crystallography

    • Application : The crystal structure of (4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone has been studied .
  • Chemical Synthesis

    • Application : 4-(4-Methyl-piperidin-1-yl)-p-tolyl-methanone is a chemical compound with the molecular formula C14H19NO . It can be used in the synthesis of various other chemical compounds.
  • Iodine Compound Research

    • Application : (4-Iodophenyl)(4-methyl-1-piperidinyl)methanone is a similar compound with the molecular formula C13H16INO . It can be used in research involving iodine compounds.
  • Pharmaceutical Research
    • Application : 4-(4-Methyl-piperidin-1-yl)-p-tolyl-methanone is a chemical compound with the molecular formula C14H19NO . It can be used in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTREFVKULGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389977
Record name 4-(4-Methyl-piperidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-piperidin-1-yl)-benzonitrile

CAS RN

85872-87-3
Record name 4-(4-Methyl-piperidin-1-yl)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluorobenzonitrile (1.21 g) was heated with 4-methylpiperidine (1.00 g) at 180° C. for 1 hour. The mixture was then taken up in ethyl acetate, washed with water, 2N sodium hydroxide solution and saturated sodium bicarbonate solution, dried over sodium sulfate, concentrated and crystallized from n-pentane. This resulted in the product with the molecular weight of 200.29 (C13H16N2); MS(ESI): 201 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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